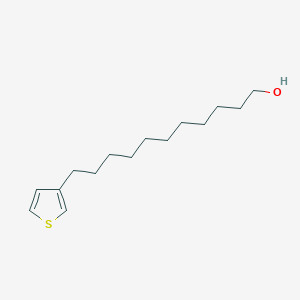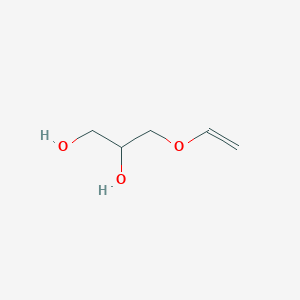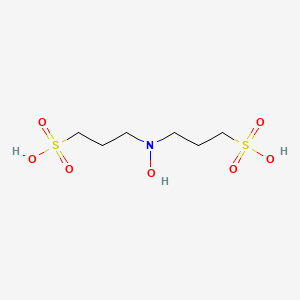
Benzenepropanol, 3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a mild, pleasant odor
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 3-(phenylmethyl)- can be achieved through several methods. One common method involves the reduction of 3-Phenylpropanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Another method involves the hydrogenation of cinnamyl alcohol in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of Benzenepropanol, 3-(phenylmethyl)- typically involves the catalytic hydrogenation of cinnamyl alcohol. This process is carried out under high pressure and temperature conditions using a palladium or platinum catalyst to achieve high yields .
Types of Reactions:
Oxidation: Benzenepropanol, 3-(phenylmethyl)- can undergo oxidation reactions to form 3-Phenylpropanal or 3-Phenylpropanoic acid.
Substitution: Benzenepropanol, 3-(phenylmethyl)- can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, hydroxide ions
Major Products Formed:
Oxidation: 3-Phenylpropanal, 3-Phenylpropanoic acid
Reduction: 3-Phenylpropanol
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Benzenepropanol, 3-(phenylmethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzenepropanol, 3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .
Comparación Con Compuestos Similares
Benzyl Alcohol: Similar in structure but lacks the propanol group.
Cinnamyl Alcohol: Contains a double bond in the propanol chain.
3-Phenylpropanal: An aldehyde derivative of Benzenepropanol, 3-(phenylmethyl)-.
Uniqueness: Benzenepropanol, 3-(phenylmethyl)- is unique due to its combination of a benzene ring and a propanol group, which imparts specific chemical properties and reactivity. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
136416-18-7 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
3-(3-benzylphenyl)propan-1-ol |
InChI |
InChI=1S/C16H18O/c17-11-5-10-15-8-4-9-16(13-15)12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2 |
Clave InChI |
FXSBQOMJPAJYKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC(=C2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)

![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)



![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)



![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)


